molecular formula C13H10N2O B8346028 2-Amino-6-phenoxybenzonitrile

2-Amino-6-phenoxybenzonitrile

Cat. No. B8346028
M. Wt: 210.23 g/mol
InChI Key: CVFDVFPBEUHTAD-UHFFFAOYSA-N
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Patent
US08633186B2

Procedure details

To a solution of 2-nitro-6-(phenoxy)benzonitrile (Example 113c) (1.94 g, 8.08 mmol) in MeOH (164 mL) was slowly added concentrated HCl (7.23 mL) followed by iron powder (1.58 g, 28.3 mmol). The reaction was refluxed for 30 min and concentrated in vacuo. The residue was dissolved in EtOAc and washed with 1N NaOH, water and brine. The organic layer was dried over MgSO4, filtered, concentrated and purified by flash chromatography 1:1 Hexane:EtOAc to yield 2-amino-6-phenoxybenzonitrile (384 mg, 22.6%). 1H NMR (400 MHz, MeOD) δ 5.97 (d, J=8.3 Hz, 1H), 6.50 (d, J=8.6 Hz, 1H), 7.06 (m, 2H), 7.18 (m, 2H), 7.40 (m, 2H). MS 210 (MH+).
Name
2-nitro-6-(phenoxy)benzonitrile
Quantity
1.94 g
Type
reactant
Reaction Step One
Name
Quantity
7.23 mL
Type
reactant
Reaction Step One
Name
Quantity
164 mL
Type
solvent
Reaction Step One
Name
Quantity
1.58 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:11]=[CH:10][CH:9]=[C:8]([O:12][C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[C:5]=1[C:6]#[N:7])([O-])=O.Cl>CO.[Fe]>[NH2:1][C:4]1[CH:11]=[CH:10][CH:9]=[C:8]([O:12][C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[C:5]=1[C:6]#[N:7]

Inputs

Step One
Name
2-nitro-6-(phenoxy)benzonitrile
Quantity
1.94 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C#N)C(=CC=C1)OC1=CC=CC=C1
Name
Quantity
7.23 mL
Type
reactant
Smiles
Cl
Name
Quantity
164 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
1.58 g
Type
catalyst
Smiles
[Fe]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was refluxed for 30 min
Duration
30 min
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in EtOAc
WASH
Type
WASH
Details
washed with 1N NaOH, water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography 1:1 Hexane

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C#N)C(=CC=C1)OC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 384 mg
YIELD: PERCENTYIELD 22.6%
YIELD: CALCULATEDPERCENTYIELD 22.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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